

unexpected neuronal activation with inhibitory PSAMs and PSEM 308

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Compound of Interest

Compound Name: PSEM 308 hydrochloride

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Technical Support Center: PSAM/PSEM System

Welcome to the technical support center for the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of inhibitory PSAMs, with a focus on the unexpected neuronal activation observed with PSAM⁴-GlyR and its agonists like PSEM308 and uPSEM⁷⁹².

Frequently Asked Questions (FAQs)

Q1: What is the intended function of inhibitory PSAMs like PSAM⁴-GlyR?

A1: Inhibitory PSAMs, such as PSAM⁴-GlyR, are engineered ligand-gated ion channels designed for the selective silencing of neuronal activity.^{[1][2]} PSAM⁴-GlyR is a chimeric protein that combines a modified ligand-binding domain from the $\alpha 7$ nicotinic acetylcholine receptor with the chloride-permeable ion pore of the glycine receptor.^{[1][3]} When activated by a specific Pharmacologically Selective Effector Molecule (PSEM), like PSEM308 or the ultrapotent uPSEM⁷⁹², the channel opens, allowing chloride ions to flow into the neuron.^[2] In principle, this influx of negative ions should hyperpolarize the neuron or produce a shunting effect, thereby reducing its excitability and inhibiting action potential firing.^{[1][4]}

Q2: We are observing neuronal activation (e.g., increased c-fos expression, increased firing rate) after applying PSEM308/uPSEM⁷⁹² to neurons expressing the "inhibitory" PSAM⁴-GlyR. Is this expected?

A2: No, this is not the intended effect, but it is a documented phenomenon in certain neuronal populations.[3][5] Research has shown that in specific cell types, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum, the activation of PSAM⁴-GlyR can lead to paradoxical excitation.[3][6] This highlights the critical need to validate the inhibitory action of this system in your specific cell type of interest before proceeding with behavioral experiments.[3][6]

Q3: What is the underlying mechanism for this unexpected neuronal activation?

A3: The paradoxical excitation is primarily due to the neuron's intracellular chloride concentration and the resulting chloride reversal potential (E_{Cl}).[3][5] The inhibitory effect of PSAM⁴-GlyR relies on the influx of chloride ions causing hyperpolarization or shunting inhibition.[4] However, if the intracellular chloride concentration is high, the E_{Cl} can become more depolarized than the neuron's resting membrane potential. In this scenario, opening the PSAM⁴-GlyR chloride channel will lead to an efflux of chloride ions, causing depolarization and subsequent neuronal activation.[3] Furthermore, activation of PSAM⁴-GlyR can also reduce the efficacy of GABAergic inhibition, further contributing to a state of hyperexcitability.[3]

Q4: In which cell types has this paradoxical excitation been observed?

A4: This phenomenon has been thoroughly documented in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) of the ventral striatum.[3] However, it is plausible that other neuronal types with a similarly high intracellular chloride concentration could exhibit the same response.[3][6] Therefore, it is crucial to perform validation experiments in your specific neuronal population.

Q5: Are there alternative inhibitory chemogenetic systems that might avoid this issue?

A5: While other inhibitory chemogenetic systems exist, such as those based on G-protein coupled receptors (GPCRs) like DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), they operate through different mechanisms. For instance, the hM4Di DREADD couples to Gi/o pathways to silence neuronal activity. However, all chemogenetic tools have their own potential for off-target effects and require careful validation.[6] If sticking with the PSAM/PSEM system, thorough validation in the target cell type is the most critical step.

Troubleshooting Guide

If you are observing unexpected neuronal activation with your inhibitory PSAM⁴-GlyR system, follow these troubleshooting steps:

Step 1: Validate the Effect of PSAM⁴-GlyR Activation in Your Target Neurons

- Problem: The primary assumption that PSAM⁴-GlyR is inhibitory in your cell type of interest may be incorrect.
- Solution: Perform in vitro electrophysiological recordings on neurons expressing PSAM⁴-GlyR.
 - Use whole-cell patch-clamp to directly measure the reversal potential of the PSEM-activated current. This will definitively determine if the current is hyperpolarizing or depolarizing.
 - Use cell-attached recordings to monitor action potential firing before and after PSEM application to see the net effect on neuronal excitability.[\[3\]](#)
- Expected Outcome: These experiments will confirm whether PSAM⁴-GlyR activation is inhibitory or excitatory in your specific neuronal population.

Step 2: Assess Neuronal Activation Using an Independent Marker

- Problem: The method used to assess neuronal activation might be artifactual.
- Solution: Use an activity-dependent marker like c-fos immunohistochemistry to assess neuronal activation in vivo.
 - Compare c-fos expression in PSAM⁴-GlyR-expressing neurons versus non-transduced neighboring cells in both PSEM-treated and vehicle-treated animals.[\[3\]](#)
- Expected Outcome: An increase in the percentage of PSAM⁴-GlyR-positive cells that are also c-fos-positive following PSEM administration would confirm paradoxical excitation in vivo.[\[3\]](#)

Step 3: Review PSEM Specificity and Dose

- Problem: The PSEM agonist may have off-target effects at the concentration used.
- Solution:
 - Review the literature for validated dose-response curves for your specific PSEM (e.g., uPSEM⁷⁹²).[\[3\]](#)
 - Perform control experiments in animals not expressing the PSAM receptor to ensure the PSEM itself does not cause neuronal activation at the administered dose.
- Expected Outcome: This will help rule out off-target effects of the PSEM ligand as the cause of the observed excitation.

Quantitative Data Summary

The following tables summarize key quantitative data from a study by Gantz et al. (2021) that investigated the paradoxical excitation of D1-MSNs by PSAM⁴-GlyR.

Table 1: In Vivo Neuronal Activation Measured by c-fos Expression

Cell Type	Treatment	% of Transduced Cells Expressing c-fos (Mean ± SEM)
D1-MSNs expressing PSAM ⁴ -GlyR	Vehicle	1.8 ± 0.6
D1-MSNs expressing PSAM ⁴ -GlyR	uPSEM ⁷⁹² (0.1 mg/kg, i.p.)	14.5 ± 2.9

Data adapted from Gantz et al., eLife, 2021.[\[3\]](#)

Table 2: In Vitro Electrophysiological Effects of uPSEM⁷⁹² on D1-MSNs

Parameter	Condition	PSAM ⁴ -GlyR expressing neurons	Control neurons (non-expressing)
Firing Frequency (Hz)	aCSF	0.0 ± 0.0	0.0 ± 0.0
uPSEM ⁷⁹² (30 nM)	1.9 ± 0.6	0.0 ± 0.0	
High Potassium	5.6 ± 0.9	4.9 ± 1.1	
Reversal Potential (mV)	PSAM ⁴ -GlyR current	-59.3 ± 1.8	N/A

Data adapted from Gantz et al., eLife, 2021.[\[3\]](#)

Experimental Protocols

Protocol 1: In Vivo Validation of PSAM⁴-GlyR-mediated Inhibition using c-fos Immunohistochemistry

- **Viral Vector Delivery:** Stereotactically inject an AAV encoding a Cre-dependent PSAM⁴-GlyR construct into the brain region of interest in a Cre-driver mouse line (e.g., Drd1a-Cre for D1-MSNs). Allow sufficient time for viral expression (typically 3-4 weeks).
- **PSEM Administration:** Administer the PSEM agonist (e.g., uPSEM⁷⁹², 0.1 mg/kg, i.p.) or vehicle control.
- **Tissue Collection and Preparation:** 90 minutes after injection, perfuse the animals with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, then transfer to a sucrose solution for cryoprotection. Section the brain into 40 µm coronal sections using a cryostat.
- **Immunohistochemistry:**
 - Permeabilize sections with 0.2% Triton X-100 in PBS.
 - Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
 - Incubate overnight at 4°C with primary antibodies against c-fos (e.g., rabbit anti-c-fos) and a marker for the viral vector (e.g., anti-GFP if the vector co-expresses a fluorescent

protein).

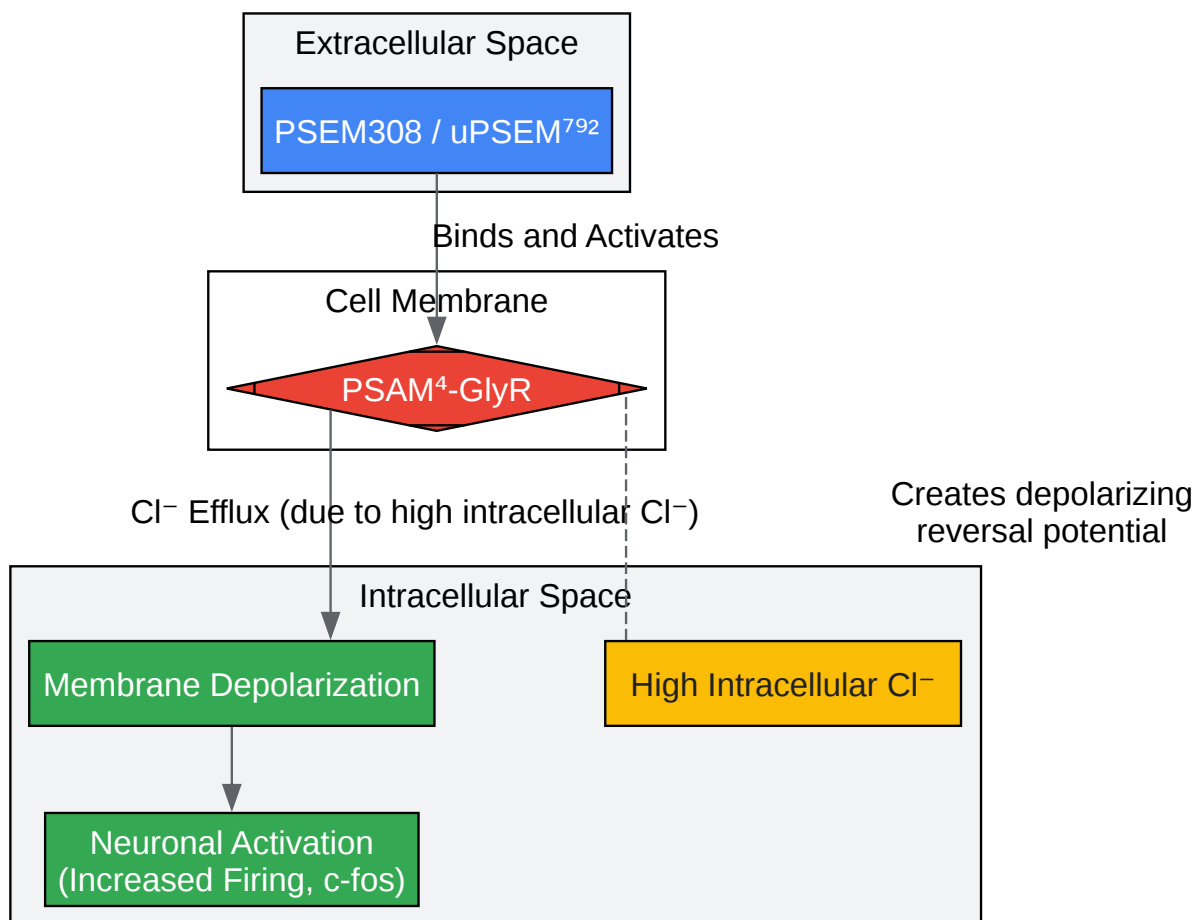
- Wash and incubate with corresponding fluorescently labeled secondary antibodies.
- Mount sections on slides and coverslip with a mounting medium containing DAPI.
- Imaging and Analysis:
 - Acquire images using a confocal microscope.
 - Quantify the number of PSAM⁴-GlyR-positive neurons that are also positive for c-fos in both the PSEM and vehicle groups.

Protocol 2: In Vitro Electrophysiological Validation of PSAM⁴-GlyR Function

- Slice Preparation: Prepare acute brain slices (250-300 μ m) from animals previously injected with the PSAM⁴-GlyR AAV.
- Recording Setup:
 - Use a submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at physiological temperature.
 - Visualize PSAM⁴-GlyR-expressing neurons using fluorescence microscopy.
- Whole-Cell Voltage-Clamp Recordings:
 - Patch onto a fluorescently labeled neuron.
 - To determine the reversal potential, hold the neuron at various potentials (e.g., from -80 mV to -20 mV in 10 mV steps) and apply the PSEM agonist (e.g., 30 nM uPSEM⁷⁹²).
 - Plot the resulting current amplitude against the holding potential to determine the reversal potential.
- Cell-Attached Recordings:
 - Form a loose-patch seal on a fluorescently labeled neuron to record action potential firing without disrupting the intracellular milieu.

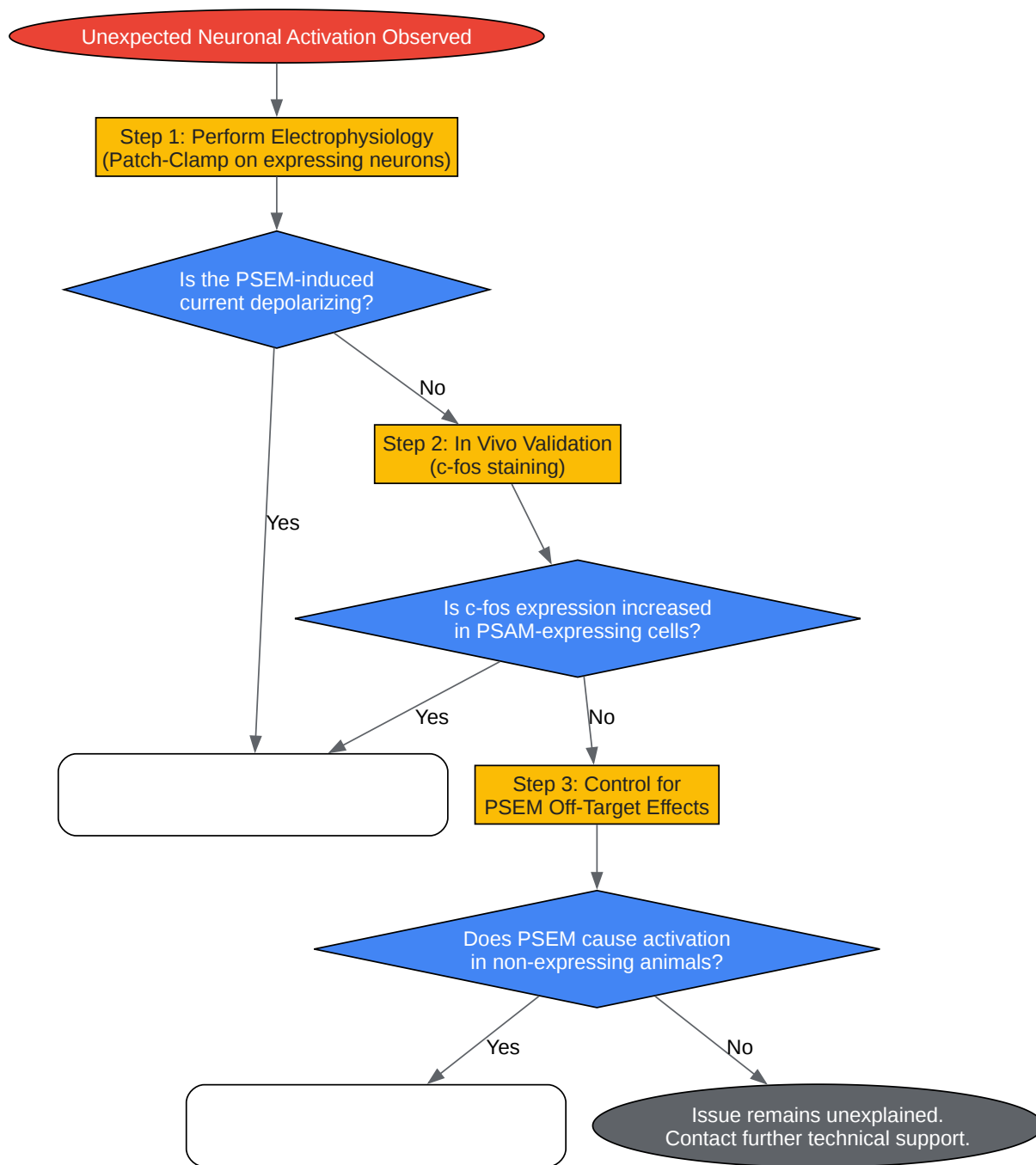
- Record baseline firing activity.
- Bath-apply the PSEM agonist and record any changes in firing rate.

Visualizations



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Caption: Mechanism of paradoxical neuronal activation by inhibitory PSAMs.



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Caption: Troubleshooting workflow for unexpected neuronal activation.

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